2-((4-Acetylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-((4-Acetylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
The synthesis of 2-((4-Acetylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-acetylphenylamine with ethyl 2-(methylthio)nicotinate under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
2-((4-Acetylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-((4-Acetylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new pharmaceuticals and materials.
Material Science: Its unique properties make it a candidate for use in the development of advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-((4-Acetylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, 2-((4-Acetylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Aminothiazole derivatives: Known for their biological activities such as anticancer and antimicrobial properties.
2-Aminopyrimidine derivatives: These compounds exhibit significant pharmacological effects, including anti-inflammatory and antimalarial activities.
Properties
Molecular Formula |
C17H16N2O4S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H16N2O4S/c1-11(20)12-5-7-13(8-6-12)19-15(21)10-23-17(22)14-4-3-9-18-16(14)24-2/h3-9H,10H2,1-2H3,(H,19,21) |
InChI Key |
LIWNXAYPXLUQQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
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